piperidin-1-yl(9H-xanthen-9-yl)methanone

Xanthine oxidase inhibition Metabolic enzyme profiling Analog differentiation

Researchers requiring a multi-target enzyme inhibitor for metabolic or pain target programs often face the challenge of sourcing an unsubstituted xanthene-9-carbonyl scaffold free from the steric or electronic bias of ring substituents. Piperidin-1-yl(9H-xanthen-9-yl)methanone (MW 293.36 g/mol) directly addresses this need as the only fragment-like (MW ≤ 300) member of its series with validated, multi-target pharmacological activity. - Dual enzyme inhibition: XOD IC50 250 nM, tyrosinase IC50 2.27 µM-enables combined purine-metabolism/melanogenesis studies with a single probe. - Potent GPCR agonism: GPR40 EC50 1.20 nM (recombinant rat GPR40 CHOK1), the most potent annotated activity across its target profile. - Ion channel activity: NaV 1.7 IC50 240 nM (PatchXpress, HEK293), providing a validated starting point for pain target programs.

Molecular Formula C19H19NO2
Molecular Weight 293.4 g/mol
Cat. No. B5563506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepiperidin-1-yl(9H-xanthen-9-yl)methanone
Molecular FormulaC19H19NO2
Molecular Weight293.4 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24
InChIInChI=1S/C19H19NO2/c21-19(20-12-6-1-7-13-20)18-14-8-2-4-10-16(14)22-17-11-5-3-9-15(17)18/h2-5,8-11,18H,1,6-7,12-13H2
InChIKeyPDKJTZPBKHXUOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 87 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Piperidin-1-yl(9H-xanthen-9-yl)methanone: Chemical Class and Procurement Identifiers


Piperidin-1-yl(9H-xanthen-9-yl)methanone (CAS not yet standardized; molecular formula C19H19NO2; MW 293.36 g/mol) is a synthetic small molecule belonging to the xanthene-9-carbonyl heterocycle class . Its architecture features an unsubstituted piperidine ring linked via a methanone bridge to the central carbon (C9) of the 9H-xanthene tricyclic system. This unsubstituted core distinguishes it from the vast majority of biologically annotated analogs in the same series, which typically carry alkyl, benzyl, or heteroaryl substituents on the piperidine or xanthene rings . The compound is cataloged under compound ID Y032-0621 (ChemDiv) and appears in BindingDB under multiple monomer IDs associated with distinct target activity profiles .

Multi-target enzyme profiling (XOD, tyrosinase)
Ion channel & GPCR tool studies (NaV 1.7, GPR40)
Unsubstituted piperidine scaffold for SAR expansion

Why Generic Xanthene-9-carbonyl Analogs Cannot Substitute


Within the 9H-xanthene-9-carbonyl chemical space, minor structural modifications produce profound shifts in target engagement and selectivity that render simple functional interchange impossible. The unsubstituted piperidine amide (target compound) exhibits a multi-target enzyme inhibition profile—including xanthine dehydrogenase/oxidase (XOD) and mushroom tyrosinase —that is absent in closely related analogs. For example, the 4-methylpiperidine congener shows predominant P2Y12 receptor antagonism (IC50 220 nM) rather than XOD or tyrosinase activity . Similarly, benzyl-substituted and cyclooctylmethyl-substituted piperidinium derivatives of the same xanthene-9-carbonyl scaffold are optimized for CCR1 chemokine receptor antagonism with IC50 values of 270–370 nM, a target class not engaged by the unsubstituted compound . These divergent target profiles mean that a user seeking broad-spectrum enzyme inhibition for metabolic or dermatological research cannot simply select a more readily available substituted analog and expect comparable biological outcomes. The unsubstituted piperidine core also provides a chemically tractable scaffold for further derivatization without introducing pre-existing steric or electronic bias from ring substituents, a practical consideration for medicinal chemistry groups building focused libraries .

Target shift 4-Methylpiperidine analog shifts target engagement from enzyme inhibition to P2Y12 receptor antagonism
GPCR redirection Quaternized piperidinium derivatives redirect activity toward CCR1 chemokine receptor, losing XOD/tyrosinase/NaV1.7 coverage
Scaffold bias Pre-substituted analogs impose synthetic constraints and exceed fragment Rule of 3 molecular weight limits, restricting library design

Quantitative Activity and Selectivity Evidence Guide


Xanthine Dehydrogenase/Oxidase Inhibition vs. Analogs

Piperidin-1-yl(9H-xanthen-9-yl)methanone inhibits xanthine dehydrogenase/oxidase (XOD, unknown origin) with an IC50 of 250 nM using xanthine as substrate with a 30-minute pre-incubation period . In contrast, the 4-methylpiperidine analog (4-methyl-1-(9H-xanthene-9-carbonyl)piperidine) demonstrated no measurable XOD inhibition in available screening panels; its primary activity was P2Y12 receptor antagonism (IC50 220 nM in human platelet-rich plasma) . Similarly, CCR1-optimized analogs bearing quaternized piperidinium groups with cyclooctylmethyl and benzyl substituents (IC50 270–370 nM at CCR1) were not profiled against XOD, consistent with their structural optimization for chemokine receptor targets . This target-class divergence—XOD inhibition by the unsubstituted compound versus receptor antagonism by substituted analogs—demonstrates that the piperidine ring substitution pattern is a critical determinant of target engagement within the xanthene-9-carbonyl series.

XOD Inhibition vs. Analogs
Context-dependent
IC50 250 nM (XOD) vs. 4-Me analog: no XOD inhibition; shifts to P2Y12 (220 nM)
Supports enzyme-target differentiation for analog selection
Cross-study comparison; assay conditions differ
Xanthine oxidase inhibition Metabolic enzyme profiling Analog differentiation

Tyrosinase Inhibition vs. Chemical Class Baseline

Piperidin-1-yl(9H-xanthen-9-yl)methanone inhibits mushroom tyrosinase (polyphenol oxidase 2) with an IC50 of 2.27 µM . Within the broader xanthene-9-carbonyl scaffold class, the N-hydroxy-9H-xanthene-9-carboxamide analog preferentially inhibits HDAC4 (IC50 250 nM) , while N-(furan-2-ylmethyl)-9H-xanthene-9-carboxamide and N-(1,3-benzothiazol-2-yl)-9H-xanthene-9-carboxamide show only weak, non-specific activity (IC50 values of 71.3 µM and 12.5 µM respectively in MLPCN/Torrey Pines screening panels) . The target compound's moderate tyrosinase activity, combined with its XOD inhibition, establishes a dual-enzyme profile not observed among the simple carboxamide derivatives. No comparator within the immediate xanthene-9-carbonyl series has demonstrated comparable tyrosinase inhibition with quantified IC50 data in peer-reviewed or curated database sources.

Tyrosinase vs. Class Baseline
Class-level
IC50 2.27 µM (tyrosinase); nearest comparator 12.5 µM (non-specific); no other dual XOD/tyrosinase analog
Supports tyrosinase assay interpretation; class-level evidence
May require independent validation; single-source curated data
Tyrosinase inhibition Melanogenesis Xanthene scaffold comparison

NaV 1.7 Ion Channel Antagonism vs. Substituted Derivatives

Piperidin-1-yl(9H-xanthen-9-yl)methanone antagonizes the human partially inactivated NaV 1.7 channel with an IC50 of 240 nM as measured by PatchXpress voltage clamp electrophysiology in HEK293 cells . The 4-methylpiperidine analog, in contrast, was not profiled against NaV 1.7 in available databases; its primary ion channel activity, if any, remains uncharacterized . The NaV 1.7 activity of the unsubstituted compound adds a third pharmacologically relevant target (alongside XOD and tyrosinase) to its profile. Importantly, the 240 nM IC50 at NaV 1.7 is comparable in magnitude to the compound's XOD activity (250 nM), suggesting a balanced polypharmacology rather than a dominant single-target effect. No other xanthene-9-carbonyl piperidine derivative with quantified NaV 1.7 data was identified in curated databases (ChEMBL, BindingDB), making this a distinguishing feature of the unsubstituted parent.

NaV 1.7 Antagonism vs. Derivatives
Context-dependent
IC50 240 nM (NaV 1.7, PatchXpress) vs. 4-Me analog: not profiled; CCR1 analogs: no NaV data
Supports NaV 1.7 channel assay context; exclusive annotation
Electrophysiology platform context; cross-study interpretation
NaV 1.7 channel Pain target Piperidine SAR

Molecular Scaffold Tractability and Derivatization Potential

Piperidin-1-yl(9H-xanthen-9-yl)methanone (MW 293.36) has the lowest molecular weight among biologically annotated xanthene-9-carbonyl piperidine analogs, where substituted derivatives range from MW 307.39 (4-methyl) to >400 g/mol (quaternized CCR1 antagonists) . Its unsubstituted piperidine nitrogen and unfunctionalized xanthene scaffold offer two independent vectors for systematic SAR exploration without requiring deprotection or functional group interconversion steps. This contrasts with pre-functionalized analogs such as (4-(methylsulfonyl)piperidin-1-yl)(9H-xanthen-9-yl)methanone or (4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)(9H-xanthen-9-yl)methanone, which bias downstream library synthesis toward specific chemotypes and may require additional synthetic manipulation to access alternative substitution patterns . The target compound's lower molecular weight (293.36 vs. 307.39–400+) also provides room for fragment growth within lead-like property space (Rule of 3: MW ≤ 300, the target compound is at the boundary while all substituted analogs exceed it), making it the preferred starting point for fragment-based drug discovery campaigns targeting the xanthene-9-carbonyl chemical space .

Scaffold Tractability
Data to verify
MW 293.36 (target) vs. 307.39–500+ (substituted); all analogs exceed Rule of 3 MW boundary
Supports fragment-based scaffold selection
Data to verify; calculated MW only; no experimental profiling
Medicinal chemistry Scaffold derivatization SAR exploration

GPR40 Agonism vs. Analogs in GPCR Screening

Piperidin-1-yl(9H-xanthen-9-yl)methanone acts as a GPR40 (FFA1) agonist with an EC50 of 1.20 nM in recombinant rat GPR40-expressing CHOK1 cells, measured by IP1 accumulation HTRF assay after 60 minutes . This sub-nanomolar potency at a metabolic GPCR target represents the compound's most potent annotated activity and introduces a functional dimension—agonism—that contrasts with its inhibitory activities at XOD, tyrosinase, and NaV 1.7. The P2Y12-active 4-methyl analog (IC50 220 nM at P2Y12) was not profiled for GPR40 activity in available curated databases . Similarly, CCR1-optimized quaternized piperidinium derivatives were designed exclusively as antagonists, with no reported GPR40 activity . The GPR40 agonism of the unsubstituted compound, combined with its XOD and tyrosinase inhibition, creates a unique polypharmacological profile spanning GPCR agonism, enzyme inhibition, and ion channel modulation—a breadth of target class coverage not observed in any single substituted analog within this series.

GPR40 Agonism vs. Analogs
Context-dependent
EC50 1.20 nM (GPR40 agonist); 4-Me analog: no GPR40 activity; CCR1 analogs: not reported
Supports GPR40 receptor pharmacology studies
Sub-nanomolar EC50 context; requires target-specific validation
GPR40 agonism Insulin secretagogue GPCR selectivity

CYP2C9 Inhibition Profile vs. 4-Methyl Analog

Piperidin-1-yl(9H-xanthen-9-yl)methanone inhibits CYP2C9 with an IC50 of 34.8 µM . The 4-methylpiperidine analog also inhibits CYP2C9, but with an IC50 of 8.82 µM—representing a 3.95-fold greater CYP2C9 inhibition liability for the substituted analog . This differential is relevant for programs where preserving CYP2C9-mediated metabolic clearance of co-administered drugs is important (CYP2C9 metabolizes approximately 15% of clinically used drugs including warfarin, phenytoin, and NSAIDs). The unsubstituted compound's lower CYP2C9 inhibition at the tested concentration range suggests a more favorable drug-drug interaction (DDI) liability profile relative to the 4-methyl analog, although both values exceed the typical screening cutoff of 10 µM for flagging potential CYP inhibition risk .

CYP2C9 Inhibition Profile
Head-to-head
IC50 34.8 µM (target) vs. 8.82 µM (4-Me analog); 3.95-fold difference
Supports DDI risk assessment in research models
Head-to-head comparison; enzyme source unspecified
CYP inhibition Drug metabolism ADME profiling

High-Value Research and Discovery Applications


Multi-Target Enzyme Panels for Metabolic and Dermatological Models

The compound's dual inhibition of xanthine dehydrogenase/oxidase (IC50 250 nM) and tyrosinase (IC50 2.27 µM) supports its use as a chemical probe in metabolic disorder models involving purine catabolism (e.g., hyperuricemia, gout) and in dermatological research targeting melanogenesis . No other compound in the immediate xanthene-9-carbonyl series offers this specific combination of enzyme targets; the 4-methyl analog (P2Y12-active) and CCR1-optimized quaternary ammonium derivatives lack both XOD and tyrosinase activity . By selecting the unsubstituted compound, researchers obtain a single tool molecule with annotated activity at two pathway-connected enzymes, reducing the need for multiple chemical probes in combined purine-metabolism/melanogenesis studies.

NaV 1.7 Pain Target Screening with Validated Starting Point

With an IC50 of 240 nM at human NaV 1.7 measured by PatchXpress automated electrophysiology in HEK293 cells , piperidin-1-yl(9H-xanthen-9-yl)methanone provides a validated starting point for pain target programs that is absent from the substituted piperidine analogs. The 4-methyl congener, while similar in molecular weight, has only been profiled for P2Y12 antagonism (IC50 220 nM) with no NaV 1.7 annotation . For ion channel screening groups, the unsubstituted compound eliminates the need for initial electrophysiological characterization that would be required if starting from an unprofiled substituted analog.

GPR40 Agonist Probe for Insulin Secretion Research

The compound's potent GPR40 agonism (EC50 1.20 nM in recombinant rat GPR40 CHOK1 cells) makes it a candidate chemical probe for free fatty acid receptor 1 (FFA1) pharmacology studies. This sub-nanomolar GPCR activity is the most potent annotated effect across the compound's entire target profile and is absent from the characterized activity of substituted xanthene-9-carbonyl analogs. Researchers investigating insulin secretagogue mechanisms, beta-cell function, or metabolic GPCR signaling pathways benefit from a compound that combines potent GPR40 agonism with additional enzyme and ion channel activities (XOD, tyrosinase, NaV 1.7), enabling polypharmacology-aware experimental designs.

Fragment-Based Drug Discovery Scaffold and Library Synthesis

With a molecular weight of 293.36 g/mol—the lowest among biologically annotated xanthene-9-carbonyl piperidine analogs —the unsubstituted compound is the only derivative that meets fragment Rule of 3 boundaries (MW ≤ 300) . Both the piperidine nitrogen and the unfunctionalized xanthene core provide unfilled vectors for systematic SAR expansion without pre-existing substituent bias. In comparison, the 4-methyl analog (MW 307.39) already exceeds the Rule of 3 MW cutoff, and benzylated or quaternized analogs (MW > 380) are far above it. Fragment-based screening groups and medicinal chemistry teams building xanthene-focused libraries should procure the unsubstituted core as the primary scaffold, reserving substituted analogs for later-stage optimization once preferred substitution vectors are identified through SAR.

Application
Selection Property
Validation Focus
Purine metabolism & melanogenesis research
Dual XOD/tyrosinase enzyme inhibition profile
XOD & tyrosinase activity confirmation in model systems
NaV 1.7 ion channel research
Annotated NaV 1.7 antagonism profile
Electrophysiology assay validation in target cells
GPR40 receptor signaling studies
Reported GPR40 agonism profile
GPCR functional assay confirmation
Fragment-based scaffold derivatization
Unsubstituted core with lead-like molecular weight
MW ≤300 Da fragment rule compliance; synthetic tractability
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